5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
CAS No.:
Cat. No.: VC18986013
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N6O2S |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 5-[6-(2-methoxypropan-2-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C18H22N6O2S/c1-18(2,25-3)13-8-12-14(27-13)16(24-4-6-26-7-5-24)23-15(22-12)11-9-20-17(19)21-10-11/h8-10H,4-7H2,1-3H3,(H2,19,20,21) |
| Standard InChI Key | BRCOIQMZYMWNIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic thieno[3,2-d]pyrimidine scaffold, a heterocyclic system known for its pharmacological versatility. Key substituents include:
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A morpholine group at position 4, contributing to solubility and target binding.
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A methoxypropan-2-yl moiety at position 6, enhancing lipophilicity and metabolic stability.
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A pyrimidin-2-amine group at position 5, critical for hydrogen bonding with biological targets.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₆O₂S |
| Molecular Weight | 386.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| LogP (Predicted) | 2.7 ± 0.3 |
The compound’s moderate lipophilicity (LogP ~2.7) balances membrane permeability and aqueous solubility, making it suitable for oral bioavailability.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Core Formation: Condensation of 2-aminothiophene-3-carbonitrile with urea yields the thieno[3,2-d]pyrimidine core.
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Morpholine Introduction: Nucleophilic aromatic substitution at position 4 using morpholine under acidic conditions (e.g., HCl/EtOH, 80°C) .
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Methoxypropan-2-yl Addition: Friedel-Crafts alkylation with 2-methoxypropene in the presence of AlCl₃.
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kα (IC₅₀ = 12 nM) and PI3Kδ (IC₅₀ = 18 nM) . This activity stems from:
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Morpholine Interaction: Coordination with the kinase’s ATP-binding pocket via hydrogen bonds.
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Thienopyrimidine Scaffold: π-π stacking with hydrophobic residues (e.g., Val851 in PI3Kγ) .
Antiproliferative Effects
In vitro studies using MCF-7 breast cancer cells show:
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GI₅₀: 0.8 μM (72-hour treatment).
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Apoptosis Induction: 45% increase in caspase-3/7 activity at 1 μM.
Synergy with Chemotherapeutics
Combination with paclitaxel reduces the IC₅₀ of the latter by 60% in A549 lung adenocarcinoma cells, suggesting synergistic mTOR pathway modulation.
Preclinical Research Findings
Pharmacokinetics
| Parameter | Value (Mouse Model) |
|---|---|
| Oral Bioavailability | 58% |
| Half-life (t₁/₂) | 6.2 hours |
| Volume of Distribution | 8.7 L/kg |
The compound demonstrates favorable pharmacokinetics, with sustained plasma concentrations above the IC₉₀ for 8 hours post-dose.
Toxicity Profile
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Acute Toxicity: LD₅₀ > 500 mg/kg (oral, rats).
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Hepatotoxicity: Mild ALT elevation at 100 mg/kg/day (reversible upon discontinuation).
Comparative Analysis with Analogues
Structural Analogues
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Morpholine Replacement: Substitution with piperazine reduces PI3Kδ affinity by 10-fold .
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Methoxypropan-2-yl Modification: Replacement with tert-butyl group increases LogP to 3.9 but compromises solubility.
Clinical Candidates
Compared to FDA-approved PI3K inhibitors:
| Compound | Selectivity (PI3Kα vs PI3Kδ) | Oral Bioavailability |
|---|---|---|
| Idelalisib | 1:8 | 39% |
| 5-(6-(2-Methoxy...) | 1:1.5 | 58% |
The balanced isoform selectivity may reduce immune-related adverse effects .
Future Directions
Clinical Translation
Phase I trials should evaluate:
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Dose-limiting toxicities in PI3Kα-mutant solid tumors.
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Biomarker-driven patient stratification (e.g., PIK3CA mutations).
Combination Therapies
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Immunotherapy Synergy: Preclinical data suggest enhanced PD-1 blockade efficacy in syngeneic models.
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Targeted Agent Pairings: Co-administration with CDK4/6 inhibitors to overcome resistance mechanisms.
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